2,3,4,6-Tetrachlorophenol

描述

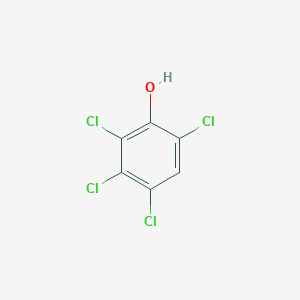

Structure

3D Structure

属性

IUPAC Name |

2,3,4,6-tetrachlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRPFIJEJYOFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131-61-3 (hydrochloride salt) | |

| Record name | 2,3,4,6-Tetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021716 | |

| Record name | 2,3,4,6-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,6-tetrachlorophenol appears as brown flakes or beige solid. Strong odor. (NTP, 1992), Brown solid; [Hawley], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

302 °F at 15 mmHg (NTP, 1992), 64 °C (3.0 kPa) | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

100 °C | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN HOT WATER; VERY SOL IN SODIUM HYDROXIDE; SOL IN HOT ACETIC ACID., SOL IN ACETONE., In water, 0.10 g/100 g water (temperature not specified)., Sol in ethanol, benzene, chloroform., Solubility in water, g/100ml at 20 °C: 0.1 (very poor) | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.839 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.839 @ 25 °C/4 °C, 1.8 g/cm³ | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 212 °F ; 60 mmHg at 374 °F; 400 mmHg at 482 °F (NTP, 1992), 0.00423 [mmHg], 4.23X10-3 mm Hg at 25 °C | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Commercial grade 2,3,4,6-tetrachlorophenol contained chlorodioxin isomers at levels of 28 ppm (hexa-), 80 ppm (hepta-), and 30 ppm (octachlorodibenzo-p-dioxin) as well as chlorodibenzofurans at levels of 55 ppm (hexa-), 100 ppm (hepta-), and 25 ppm (octachlorodibenzofuran)., Pentachlorophenol is an impurity in technical grade formulations of tetrachlorophenol. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM LIGROIN, ACETIC ACID, BROWN FLAKES OR SUBLIMED MASS, LIGHT BROWN MASS | |

CAS No. |

58-90-2 | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-Tetrachlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dowicide 6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3,4,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,6-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6-tetrachlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2442S914FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

158 °F (NTP, 1992), 70 °C | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16246 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1338 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3,4,6-TETRACHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,3,4,6-Tetrachlorophenol: A Technical Guide to its Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP). This information is intended to support research, development, and safety protocols involving this compound.

Core Chemical Properties and Structure

This compound is a synthetic organochlorine compound belonging to the class of chlorophenols. It has been historically used as a pesticide, fungicide, and wood preservative.[1][2] Structurally, it consists of a phenol (B47542) ring substituted with four chlorine atoms at positions 2, 3, 4, and 6.

Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 58-90-2 | [2][3][4] |

| EC Number | 200-402-8 | [2][3][4] |

| PubChem CID | 6028 | [2] |

| Molecular Properties | ||

| Molecular Formula | C₆H₂Cl₄O | [2][3] |

| Molecular Weight | 231.89 g/mol | [2][3][4] |

| Physical Properties | ||

| Appearance | Brown flakes or beige solid with a strong odor.[2][5] | [2][5] |

| Melting Point | 63-70 °C | [6][7] |

| Boiling Point | 164 °C at 23 mmHg | [6] |

| Density | 1.8 g/cm³ at 20 °C | [7] |

| Vapor Pressure | 4.23 x 10⁻³ mmHg | [2] |

| Solubility | ||

| Water Solubility | 183.2 mg/L at 25 °C.[6] Insoluble in water.[6] | [6] |

| Other Solvents | Soluble in chloroform, DMSO, ethyl acetate (B1210297), and methanol (B129727) (slightly).[6] Soluble in sodium hydroxide, hot acetic acid, acetone, alcohol, benzene, and ligroin.[8] | [6][8] |

| Chemical Properties | ||

| pKa | ~5.22 | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 4.45 | [2][7] |

Experimental Protocols

Accurate quantification of this compound in various matrices is crucial for research and safety monitoring. Below are detailed methodologies for its analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Determination of this compound in Biological Samples by HPLC

This protocol is adapted from established methods for the analysis of chlorophenols in biological and environmental samples.[6]

1. Sample Preparation (Urine) a. To a 5 mL urine sample, add 1 mL of concentrated hydrochloric acid to hydrolyze conjugates. b. Incubate the sample at 100°C for 1 hour. c. Cool the sample to room temperature. d. Perform a liquid-liquid extraction with 5 mL of toluene (B28343) by vortexing for 2 minutes. e. Centrifuge to separate the phases and collect the organic (upper) layer. f. Evaporate the toluene extract to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 80:20 v/v).[6]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 220 nm.

-

Column Temperature: 30 °C.

3. Calibration and Quantification a. Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10 µg/mL). b. Inject each standard and construct a calibration curve by plotting peak area against concentration. c. Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Caption: HPLC analysis workflow for this compound.

Determination of this compound by Gas Chromatography

This protocol is based on methods for analyzing chlorophenols in human urine and other biological matrices.[7]

1. Sample Preparation and Derivatization a. Follow the sample hydrolysis and extraction steps as described in the HPLC protocol (Section 1a-e). b. To the toluene extract, add a derivatizing agent such as acetic anhydride (B1165640) to convert the phenol to its more volatile acetate ester. c. Alternatively, use diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) for derivatization. d. After derivatization, the sample is ready for GC analysis.

2. GC Instrumentation and Conditions

-

Column: Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

-

Detector Temperature: 300 °C (for ECD).

3. Quality Control a. Use an internal standard (e.g., 1-nitro-2,3,5,6-tetrachlorobenzene) added before extraction to monitor recovery and GC performance.[7] b. Analyze a method blank with each batch of samples to check for contamination. c. Analyze a matrix spike to assess method performance in the sample matrix.

Biological Interactions and Signaling Pathways

This compound is known to be toxic, with the liver being a primary target organ.[1][9] Its toxicity is believed to be mediated through several mechanisms, including the generation of reactive oxygen species and subsequent oxidative stress.

Putative Metabolic Pathway

Chlorophenols are primarily metabolized in the liver, where they undergo conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion.[10] A proposed metabolic pathway for this compound involves hydroxylation followed by conjugation.

Caption: Proposed metabolic pathway of this compound.

Mechanism of Toxicity: Oxidative Stress

The metabolism of this compound can lead to the formation of reactive intermediates, such as tetrachlorohydroquinone, which can undergo redox cycling to produce reactive oxygen species (ROS).[3] This can lead to oxidative stress, cellular damage, and apoptosis.[11]

Caption: Toxicity mechanism involving oxidative stress.

This guide provides a foundational understanding of this compound for scientific professionals. Further research into its specific biological interactions and signaling pathway disruptions is warranted to fully elucidate its toxicological profile.

References

- 1. nj.gov [nj.gov]

- 2. This compound | C6H2Cl4O | CID 6028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3,4,6-四氯酚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. osha.gov [osha.gov]

- 7. Determination of pentachlorophenol and this compound in human urine by high resolution gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Chlorophenols - Canada.ca [canada.ca]

- 11. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,3,4,6-Tetrachlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3,4,6-Tetrachlorophenol (TCP), a chlorinated derivative of phenol. The information presented herein is intended to support research, development, and safety assessments involving this compound. This document summarizes key quantitative data in a structured format and details standardized experimental protocols for the determination of these properties.

Core Physical Properties of this compound

This compound is a brown, flake-like or beige solid with a strong, characteristic phenolic odor.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₄O | [3][4] |

| Molecular Weight | 231.89 g/mol | [2] |

| Melting Point | 70 °C (158 °F) | [1][3] |

| Boiling Point | 150 °C (302 °F) at 15 mmHg | [3][5] |

| Density | 1.6 g/cm³ | [3] |

| Vapor Pressure | 1 mmHg at 100 °C (212 °F); 60 mmHg at 190 °C (374 °F); 400 mmHg at 250 °C (482 °F) | [2] |

| Water Solubility | Less than 1 mg/mL at 20 °C (68 °F) | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.45 | [1] |

| pKa (Dissociation Constant) | 5.22 | [1] |

Experimental Protocols for Physical Property Determination

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6][7] This property is a critical indicator of purity, as impurities tend to lower and broaden the melting range.

Methodology Overview:

Several methods are described in the OECD 102 guideline, including the capillary/liquid bath, capillary/metal block, Kofler hot bar, melt microscopy, and thermal analysis methods (Differential Thermal Analysis and Differential Scanning Calorimetry).[6][8] The most common is the capillary method.

Capillary/Metal Block Method:

-

Sample Preparation: A small amount of the finely powdered, dry test substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted at the bottom of the tube.

-

Apparatus: The capillary tube is placed in a heated metal block equipped with a calibrated temperature measuring device (thermometer or thermocouple).

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first signs of liquid formation appear is recorded as the onset of melting. The temperature at which the last solid particle disappears is recorded as the completion of melting. The melting range is the interval between these two temperatures.

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology Overview:

OECD Guideline 103 outlines several methods, including the use of an ebulliometer, the dynamic method, the distillation method, and the Siwoloboff method.[9] Thermal analysis techniques can also be employed.[9]

Dynamic Method:

-

Apparatus: The test substance is placed in a vessel equipped with a reflux condenser, a temperature measuring device immersed in the liquid, and an inlet for an inert gas. The vessel is connected to a manostat to control the pressure.

-

Procedure: The pressure in the apparatus is set to a desired value. The sample is heated and brought to a boil.

-

Measurement: The temperature of the boiling liquid is recorded. The boiling point at different pressures can be determined by adjusting the manostat. The normal boiling point is determined by extrapolating the data to a pressure of 101.325 kPa.

Vapor Pressure Determination (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[11][12]

Methodology Overview:

OECD Guideline 104 describes several methods applicable to different vapor pressure ranges, including the dynamic method, static method, isoteniscope method, and effusion methods.[11][12][13]

Static Method:

-

Apparatus: A sample of the substance is placed in a thermostatically controlled sample chamber connected to a pressure measuring device (e.g., a manometer). The system is capable of being evacuated.

-

Procedure: The sample is degassed to remove any dissolved or adsorbed gases. The sample chamber is then brought to the desired temperature.

-

Measurement: The pressure that develops in the closed system is measured once equilibrium is reached. This is repeated at several temperatures to establish the vapor pressure curve.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[14][15]

Methodology Overview:

OECD Guideline 105 details two primary methods: the column elution method for substances with low solubility (< 10⁻² g/L) and the flask method for substances with higher solubility (> 10⁻² g/L).[14][16]

Flask Method:

-

Procedure: A sufficient amount of the test substance is added to a flask containing a known volume of water to create a saturated solution with an excess of the solid phase.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium.[17][18]

Methodology Overview:

The most common method is the Shake Flask Method, described in OECD Guideline 107, suitable for log Kow values between -2 and 4.[19][20][21]

Shake Flask Method:

-

Preparation: n-Octanol and water are mutually saturated before the experiment. A solution of the test substance is prepared in either n-octanol or water.

-

Partitioning: A known volume of the stock solution is placed in a separatory funnel with a known volume of the other solvent. The funnel is shaken vigorously to allow for partitioning of the substance between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate, and the separation is often aided by centrifugation.

-

Analysis: The concentration of the test substance in both the n-octanol and water phases is determined by a suitable analytical method. The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Dissociation Constant in Water (pKa) Determination (OECD Guideline 112)

The dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.[22][23][24]

Methodology Overview:

OECD Guideline 112 describes several methods, including titration, spectrophotometry, and conductometry.[22][23][24]

Titration Method:

-

Procedure: A known concentration of the acidic substance is dissolved in water. A standard solution of a strong base (e.g., NaOH) is gradually added to the solution.

-

Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Determination: A titration curve is constructed by plotting the pH against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized by the base (the half-equivalence point).

Disclaimer: This document is intended for informational purposes for a scientific audience. The user is responsible for consulting original source materials and conducting their own risk assessments before handling this compound.

Note on Visualization: As an AI assistant, I am unable to generate the requested Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships.

References

- 1. This compound | C6H2Cl4O | CID 6028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phenol, 2,3,4,6-tetrachloro- [webbook.nist.gov]

- 5. osha.gov [osha.gov]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. laboratuar.com [laboratuar.com]

- 13. consilab.de [consilab.de]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. oecd.org [oecd.org]

- 20. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 21. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 22. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 23. oecd.org [oecd.org]

- 24. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

Synthesis of 2,3,4,6-Tetrachlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2,3,4,6-tetrachlorophenol (2,3,4,6-TCP), a significant chlorinated aromatic compound. This document provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols derived from established methodologies, and quantitative data to support researchers in the fields of chemistry, environmental science, and drug development.

Introduction

This compound is a polychlorinated phenol (B47542) that has seen use as a pesticide and wood preservative. Due to its persistence in the environment and potential toxicity, understanding its synthesis is crucial for analytical standard preparation, toxicological studies, and the development of remediation strategies. The primary route to 2,3,4,6-TCP is through the electrophilic chlorination of phenol or its partially chlorinated derivatives.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the direct, stepwise chlorination of phenol. The substitution pattern is guided by the ortho- and para-directing nature of the hydroxyl group. The reaction proceeds through mono-, di-, and trichlorinated intermediates. Over-chlorination of specific dichlorophenol or trichlorophenol isomers can also be controlled to yield the desired tetrachlorophenol.

Direct Chlorination of Phenol

The most common industrial method for producing chlorophenols is the direct chlorination of phenol.[1] The reaction is typically carried out using elemental chlorine (Cl₂) in the presence of a catalyst. The stepwise nature of the reaction allows for the formation of various isomers of mono-, di-, tri-, tetra-, and ultimately pentachlorophenol.[2] The industrial production of tetrachlorophenol often yields the 2,3,4,6-isomer as a primary product.[3]

Chlorination of Dichlorophenol and Trichlorophenol Intermediates

A more controlled approach to the synthesis of this compound involves the further chlorination of specific dichlorophenol or trichlorophenol precursors. For instance, the chlorination of 2,5-dichlorophenol (B122974) can be directed to produce 2,4,5-trichlorophenol (B144370), with the formation of this compound as a byproduct when an excess of chlorine is used.[4] Similarly, 2,4,6-trichlorophenol (B30397) can serve as a direct precursor to this compound through further chlorination.[5] This method can offer greater control over the final product distribution.

Quantitative Data

The following table summarizes the quantitative data available for the synthesis of this compound and its precursors. It is important to note that specific yield and purity data for the targeted synthesis of 2,3,4,6-TCP are not extensively reported in the literature, with much of the data coming from analyses of product mixtures where it is a component.

| Starting Material | Chlorinating Agent | Catalyst/Solvent | Product(s) | Yield/Purity of 2,3,4,6-TCP | Reference |

| 2,5-Dichlorophenol | Chlorine (Cl₂) | Aluminum chloride / 1,2-dichloroethane | 2,4,5-Trichlorophenol, 2,3,6-Trichlorophenol, this compound | 2-3% of the product mixture | [4] |

| Phenol | Chlorine (Cl₂) | Mercaptoethylamine | 2,4,6-Trichlorophenol | Not the primary product, but further chlorination is implied. | [5] |

| Phenol | Chlorine (Cl₂) | Fe powder or FeCl₃ | 2,4-Dichlorophenol (B122985), 2,6-Dichlorophenol, 2,4,6-Trichlorophenol | Further chlorination leads to tetrachlorophenols. | [6] |

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and purification of this compound. These are based on established procedures for the chlorination of phenols.

Synthesis of this compound via Over-chlorination of 2,5-Dichlorophenol

This protocol is adapted from a method for the synthesis of 2,4,5-trichlorophenol, where this compound is a known byproduct of over-chlorination.[4]

Materials:

-

2,5-Dichlorophenol

-

Chlorine (Cl₂) gas

-

Anhydrous Aluminum Chloride (AlCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Hydrochloric acid (aqueous solution)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve 2,5-dichlorophenol in anhydrous 1,2-dichloroethane.

-

Add a catalytic amount of anhydrous aluminum chloride (approximately 1-5 mol% relative to the dichlorophenol).

-

Maintain the reaction mixture at a temperature between 10-20°C using a cooling bath.

-

Bubble a steady stream of chlorine gas through the stirred solution. The amount of chlorine should be in stoichiometric excess (e.g., 2.2 equivalents) to promote the formation of tetrachlorophenol.

-

Monitor the reaction progress by gas chromatography (GC) analysis of aliquots.

-

Upon completion of the reaction (disappearance of the starting material and trichlorophenol intermediates), stop the chlorine flow and purge the system with nitrogen gas to remove excess chlorine and HCl.

-

Quench the reaction by slowly adding water or a dilute aqueous solution of hydrochloric acid to decompose the catalyst.

-

Separate the organic layer, wash it with water, and then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product, a mixture of chlorinated phenols, can be purified by fractional distillation or column chromatography to isolate this compound.

Purification of this compound

This protocol is based on an OSHA method for the purification of a commercial sample of 2,3,4,6-TCP.[3]

Materials:

-

Crude this compound (containing impurities such as pentachlorophenol)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid

-

Methyl t-butyl ether (HPLC grade)

-

Concentrated Hydrochloric Acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 2,3,4,6-TCP in methanol to prepare a concentrated solution.

-

Perform semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column. A suitable mobile phase is a mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Collect the fraction containing the this compound peak, which should be well-resolved from other contaminants.

-

Pool the collected fractions and remove the acetonitrile by rotary evaporation.

-

Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.

-

Extract the acidified solution with methyl t-butyl ether.

-

Dry the ether extract over anhydrous sodium sulfate.

-

Evaporate the methyl t-butyl ether to obtain purified, crystalline this compound. The melting point of the purified product should be approximately 67°C.

Visualizations

The following diagrams illustrate the key synthesis pathways and a general experimental workflow.

Caption: Stepwise chlorination of phenol to this compound.

Caption: General experimental workflow for the synthesis and purification of 2,3,4,6-TCP.

References

- 1. 2,3,5,6-TETRACHLOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 2. gfredlee.com [gfredlee.com]

- 3. osha.gov [osha.gov]

- 4. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 5. CN104311396A - Synthetic method of 2,4,6-trichlorophenol - Google Patents [patents.google.com]

- 6. CN110452094B - Method for preparing 2,4-dichlorophenol by catalytic chlorination of phenol - Google Patents [patents.google.com]

2,3,4,6-Tetrachlorophenol: A Technical Guide to its Mechanism of Action in Organisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4,6-Tetrachlorophenol (TeCP) is a persistent environmental pollutant and a metabolite of the fungicide pentachlorophenol. Its widespread presence and inherent toxicity necessitate a thorough understanding of its mechanism of action. This technical guide provides an in-depth analysis of the molecular and cellular effects of 2,3,4,6-TeCP in various organisms. The primary mechanism of toxicity is the uncoupling of oxidative phosphorylation, leading to a disruption of cellular energy metabolism. Additionally, TeCP inhibits crucial metabolic enzymes, such as cytochrome P450s, and undergoes metabolic transformation to reactive intermediates that can induce cellular damage. This document summarizes key quantitative toxicological data, details relevant experimental protocols, and provides visual representations of the core mechanisms of action to support further research and risk assessment.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[1][2] As a lipophilic weak acid, TeCP can readily traverse the inner mitochondrial membrane. In the proton-rich intermembrane space, the phenolic hydroxyl group becomes protonated. The neutral, protonated form of TeCP then diffuses across the inner mitochondrial membrane into the alkaline matrix. Within the matrix, it releases its proton, dissipating the crucial proton gradient that drives ATP synthesis by ATP synthase.[1][2] This short-circuiting of the proton flow effectively uncouples the electron transport chain from ATP production, leading to a futile cycle of proton pumping and leakage. Consequently, cellular energy in the form of ATP is depleted, while oxygen consumption and electron transport may paradoxically increase in an attempt to compensate for the energy deficit.

Caption: Uncoupling of oxidative phosphorylation by 2,3,4,6-TeCP.

Inhibition of Cytochrome P450 Enzymes

This compound has been demonstrated to be a potent inhibitor of several cytochrome P450 (CYP) isoforms, which are critical for the metabolism of a wide range of xenobiotics and endogenous compounds.[3] Inhibition of these enzymes can lead to altered drug metabolism, potentially causing adverse drug reactions, and can disrupt the homeostasis of endogenous substrates.

Quantitative Data on CYP Inhibition

| CYP Isoform | Inhibition Type | IC50 (µM) | Ki (µM) |

| CYP2C8 | Non-competitive | 27.3 | 51.51 |

| CYP2C9 | Competitive | 5.8 | 7.27 |

Data from in vitro studies using human liver microsomes.[3]

Metabolic Pathways and Reactive Intermediates

This compound is metabolized in organisms primarily through two main pathways: conjugation and oxidation.

Conjugation

The primary route of detoxification for TeCP is conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation), which increases its water solubility and facilitates its excretion.[4] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Oxidation and Reactive Intermediate Formation

Oxidative metabolism of TeCP, mediated by cytochrome P450 enzymes, can lead to the formation of reactive intermediates, such as tetrachlorohydroquinone (B164984) and tetrachlorosemiquinone radicals. These reactive species can covalently bind to cellular macromolecules, including DNA and proteins, and can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress.

Caption: Metabolic pathways of this compound.

Downstream Cellular Effects

The primary mechanisms of uncoupling oxidative phosphorylation and inhibition of metabolic enzymes trigger a cascade of downstream cellular events, including oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis. While much of the detailed research on these downstream effects has been conducted on the closely related 2,4,6-trichlorophenol, the findings are highly relevant to understanding the broader toxicity profile of TeCP.

Oxidative Stress

The generation of ROS from both uncoupled mitochondrial respiration and the redox cycling of metabolic intermediates can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This is characterized by damage to lipids, proteins, and DNA. In response, cells may activate antioxidant defense pathways, such as the Nrf2 signaling pathway.[5]

Endoplasmic Reticulum (ER) Stress and Apoptosis

Oxidative stress and disruption of cellular energy homeostasis can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response (UPR) or ER stress.[5][6] Prolonged or severe ER stress can activate apoptotic pathways, leading to programmed cell death. The mitochondrial pathway of apoptosis can also be initiated by the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.[5]

Caption: Downstream cellular effects of this compound.

Quantitative Toxicological Data

A summary of key quantitative data for this compound is provided below for easy reference and comparison.

| Parameter | Species | Route | Value | Reference |

| Acute Toxicity | ||||

| LD50 | Rat | Oral | 140 mg/kg | [7] |

| LD50 | Mouse (female) | Oral | 735 mg/kg | [8] |

| LD50 | Gerbil (female) | Oral | 698 mg/kg | [8] |

| LD50 | Rat (male) | Dermal | 485 mg/kg | [8] |

| LD50 | Rat (female) | Dermal | 565 mg/kg | [5] |

| Subchronic/Chronic Toxicity | ||||

| NOAEL | Rat | Oral (90 days) | 35 mg/kg/day | [8] |

| LOAEL | Rat | Oral (90 days) | >35 mg/kg/day | [8] |

| Other | ||||

| MRL (Acute) | Human | Oral | 0.08 mg/kg/day | [9] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; MRL: Minimal Risk Level.

Experimental Protocols

This section outlines key experimental methodologies for investigating the mechanism of action of this compound.

Assessment of Mitochondrial Membrane Potential

Objective: To determine if 2,3,4,6-TeCP disrupts the mitochondrial membrane potential, a key indicator of oxidative phosphorylation uncoupling.

Method: Fluorescence-based assay using a cationic dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

Protocol Outline:

-

Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat cells with varying concentrations of 2,3,4,6-TeCP for a specified duration. Include a vehicle control and a positive control for depolarization (e.g., FCCP).

-

Dye Loading: Incubate the cells with the mitochondrial membrane potential-sensitive dye (e.g., TMRE).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

Caption: Workflow for mitochondrial membrane potential assay.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the inhibitory potential and kinetics of 2,3,4,6-TeCP on specific CYP isoforms.

Method: Incubation of human liver microsomes with a CYP-specific substrate in the presence and absence of 2,3,4,6-TeCP, followed by quantification of the metabolite.

Protocol Outline:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system, and a specific substrate for the CYP isoform of interest.

-

Inhibition Assay: Add varying concentrations of 2,3,4,6-TeCP to the reaction mixture and pre-incubate.

-

Initiate Reaction: Start the reaction by adding the substrate.

-

Stop Reaction: After a defined incubation time, stop the reaction (e.g., by adding a quenching solvent).

-

Metabolite Quantification: Quantify the formation of the specific metabolite using LC-MS/MS.

-

Data Analysis: Calculate IC50 and Ki values from the concentration-response curves.

Analysis of this compound and its Metabolites in Biological Samples

Objective: To quantify the parent compound and its major metabolites (glucuronide and sulfate conjugates) in biological matrices (e.g., urine, plasma).

Method: Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) following sample preparation.

Protocol Outline:

-

Sample Hydrolysis: For conjugated metabolites, perform enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to release the free TeCP.

-

Extraction: Extract TeCP from the sample matrix using a suitable organic solvent (e.g., liquid-liquid extraction or solid-phase extraction).

-

Derivatization (optional but common for GC): Derivatize the phenolic hydroxyl group to improve chromatographic properties and detector response.

-

GC Analysis: Inject the extracted and derivatized sample into a GC-ECD or GC-MS system for separation and quantification.

-

Quantification: Use a standard curve prepared with known concentrations of TeCP to quantify the analyte in the sample.

Conclusion

The mechanism of action of this compound is multifaceted, with the uncoupling of oxidative phosphorylation being the central toxic event. This disruption of cellular energy metabolism, coupled with the inhibition of key metabolic enzymes and the formation of reactive intermediates, leads to a cascade of downstream cellular damage, including oxidative stress, ER stress, and apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with this environmental contaminant. Further research into the specific molecular interactions of TeCP with mitochondrial proteins and the detailed signaling pathways involved in its downstream effects will continue to refine our understanding of its toxicology.

References

- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chlorophenols - Canada.ca [canada.ca]

- 5. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endoplasmic reticulum stress is involved in 2,4-dichlorophenol-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3,5,6-Tetrachlorophenol | C6H2Cl4O | CID 13636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

In-Depth Toxicological Profile of 2,3,4,6-Tetrachlorophenol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP) is a chlorinated phenol (B47542) that has seen use as a wood preservative and pesticide.[1] Due to its persistence in the environment and potential for human exposure, a thorough understanding of its toxicological profile is essential. This technical guide provides a comprehensive overview of the toxicological studies on 2,3,4,6-TeCP, with a focus on quantitative data, experimental methodologies, and molecular mechanisms of toxicity. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Quantitative Toxicological Data

The toxicological effects of this compound have been evaluated in various animal models. The following tables summarize the key quantitative data from acute, subchronic, and developmental toxicity studies.

Table 1: Acute Toxicity of this compound

| Species | Strain | Sex | Route | Vehicle | LD50 | Reference |

| Rat | Wistar | Not Specified | Oral (gavage) | Olive Oil | ~432-518 mg/kg | [2] |

| Rat | Sprague-Dawley | Male | Dermal | - | 485 mg/kg | [3] |

| Rat | Sprague-Dawley | Female | Dermal | - | 565 mg/kg | [3] |

| Mouse | C57 Black | Female | Oral | Propylene Glycol | 735 mg/kg | [3] |

| Gerbil | Not Specified | Female | Oral (gavage) | Propylene Glycol | 698 mg/kg | [2][3] |

Table 2: Subchronic Oral Toxicity of this compound in Rats

| Strain | Sex | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |

| Sprague-Dawley | Male | 13 weeks | 10 | 25 | Increased liver weight, hepatocyte hypertrophy | [1] |

| Sprague-Dawley | Not Specified | 90 days | 25 | 100 | Increased liver weights, centrilobular hypertrophy | [1] |

Table 3: Developmental Toxicity of this compound in Rats

| Strain | Exposure Period | NOAEL (Embryotoxicity) (mg/kg/day) | LOAEL (Fetotoxicity) (mg/kg/day) | Fetotoxic Effects | Reference |

| Sprague-Dawley | Gestation Days 6-15 | 10 | 30 | Delayed ossification of skull bones | [1] |

Experimental Protocols

This section details the methodologies for key toxicological studies cited in this guide.

Subchronic Oral Toxicity Study in Rats (Based on Dodd et al., 2012)

-

Test Substance and Vehicle: this compound (purity >98%) is dissolved in an appropriate vehicle such as corn oil.[1]

-

Animals: Male Sprague-Dawley rats are used.[1]

-

Acclimation: Animals are acclimated for at least one week prior to the start of the study, with access to standard laboratory diet and water ad libitum.

-

Experimental Design:

-

Observations:

-

Clinical signs of toxicity and mortality are observed daily.

-

Body weights and food consumption are recorded weekly.

-

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and serum chemistry analysis. Parameters include alanine (B10760859) aminotransferase (ALT) and other liver function markers.[1]

-

Pathology:

-

All animals are subjected to a full necropsy.

-

Organ weights (especially liver) are recorded.

-

Liver and other selected organs are preserved for histopathological examination. Microscopic evaluation focuses on lesions such as hepatocyte hypertrophy, vacuolation, necrosis, and fibrosis.[1]

-

-

Data Analysis: Statistical analysis is performed to determine significant differences between treated and control groups. The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.[1]

Carcinogenicity Bioassay (General Protocol based on NCI, 1979 for 2,4,6-Trichlorophenol)

-

Test Substance and Diet Preparation: The test chemical is mixed into the standard laboratory diet at various concentrations (e.g., 5,000 and 10,000 ppm).[4]

-

Animals: F344 rats and B6C3F1 mice of both sexes are commonly used.[4]

-

Experimental Design:

-

Observations:

-

Animals are observed twice daily for signs of toxicity and mortality.

-

Body weights are recorded weekly for the first few months and then bi-weekly.

-

Food consumption is monitored.

-

-

Pathology:

-

A complete necropsy is performed on all animals.

-

All organs and tissues are examined for gross lesions.

-

A comprehensive set of tissues is collected and preserved for histopathological examination to identify neoplastic and non-neoplastic lesions.[5]

-

-

Data Analysis: The incidences of tumors in the dosed groups are compared with those in the control group using appropriate statistical methods to determine the carcinogenic potential of the substance.[4]

Molecular Mechanisms of Toxicity & Signaling Pathways

This compound is believed to exert its toxic effects through multiple molecular mechanisms. The following diagrams illustrate two key pathways implicated in its toxicity.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many of the toxic effects of chlorinated phenols are mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding, 2,3,4,6-TeCP can activate this pathway, leading to the expression of genes involved in xenobiotic metabolism, which can sometimes result in the production of toxic metabolites.

Caption: Activation of the AHR pathway by 2,3,4,6-TeCP.

Uncoupling of Oxidative Phosphorylation

Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a decrease in cellular energy production and an increase in heat generation, contributing to cellular toxicity.

Caption: Uncoupling of oxidative phosphorylation by 2,3,4,6-TeCP.

Conclusion

The toxicological profile of this compound indicates that it is a compound of significant concern, with demonstrated acute and subchronic toxicity, particularly targeting the liver. The available data also suggest potential for developmental toxicity. The mechanisms of toxicity appear to involve, at least in part, the activation of the Aryl Hydrocarbon Receptor signaling pathway and the uncoupling of mitochondrial oxidative phosphorylation. This guide provides a foundational overview for professionals engaged in the assessment of risks associated with 2,3,4,6-TeCP and related compounds. Further research into its genotoxic and carcinogenic potential, as well as a more detailed elucidation of its molecular mechanisms of action, is warranted to fully characterize its risk to human health.

References

- 1. Subchronic Hepatotoxicity Evaluation of this compound in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Table 2-7, Levels of Significant Exposure to this compound – Oral - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Bioassay of 2,4,6-trichlorophenol for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term toxicology and carcinogenicity of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of 2,3,4,6-Tetrachlorophenol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 2,3,4,6-Tetrachlorophenol (2,3,4,6-TeCP), a persistent and toxic environmental contaminant. This document details the physicochemical properties, degradation pathways, and mobility of 2,3,4,6-TeCP in various environmental compartments, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Physicochemical Properties

The environmental behavior of 2,3,4,6-TeCP is largely governed by its physicochemical properties. These properties influence its distribution in soil, water, and air, as well as its potential for bioaccumulation. A summary of key properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H2Cl4O | [1] |

| Molecular Weight | 231.89 g/mol | [2] |

| Melting Point | 70°C | [3] |

| Boiling Point | 150°C at 15 mmHg | [3] |

| Vapor Pressure | 4.23 x 10⁻³ mm Hg at 25°C | [1] |

| Water Solubility | 100 mg/L | [1][4] |

| Log Kow (Octanol-Water Partition Coefficient) | 4.45 | [1] |

| pKa (Dissociation Constant) | 5.22 | [1] |

| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 6040 - 7690 | [1] |

| Henry's Law Constant | 1.3 x 10⁻⁶ atm-m³/mol (estimated) | [1] |

Environmental Fate

The fate of 2,3,4,6-TeCP in the environment is determined by a combination of transport and transformation processes. Due to its chemical stability, it can persist in the environment, but it is susceptible to both abiotic and biotic degradation.

Transport and Distribution

Air: With a vapor pressure of 4.23 x 10⁻³ mm Hg at 25°C, 2,3,4,6-TeCP can exist in the vapor phase in the atmosphere.[1] In this phase, it is subject to long-range transport and degradation by photochemically-produced hydroxyl radicals.[1]

Soil: In the soil compartment, the mobility of 2,3,4,6-TeCP is expected to be low. This is indicated by its high estimated soil organic carbon-water partitioning coefficient (Koc) values, which range from 6040 to 7690, suggesting strong adsorption to soil organic matter.[1] The pKa of 5.22 indicates that in most soils (pH > 5.22), it will exist predominantly in its anionic form, which is more water-soluble but can still be adsorbed to soil particles.[1] Volatilization from moist soil surfaces may occur but is considered a minor fate process.[1]

Water: When released into water, 2,3,4,6-TeCP is expected to adsorb to suspended solids and sediment due to its high Koc value.[1] Volatilization from water surfaces is not considered a significant fate process, especially at environmental pH values where it exists as the phenolate (B1203915) anion.[1] Its water solubility is 100 mg/L.[1][4]

Degradation

Abiotic Degradation:

-

Photolysis: 2,3,4,6-TeCP can be degraded by photolysis. In a laboratory study, 51% of the compound disappeared after 6 hours of irradiation (≥ 285 nm) in a water:acetonitrile mixture, with 2,3,4- and 2,3,6-trichlorophenol (B165527) identified as photoproducts.[1]

-

Atmospheric Oxidation: In the atmosphere, vapor-phase 2,3,4,6-TeCP is degraded by reaction with hydroxyl radicals, with an estimated half-life of about 58 days.[1]

Biotic Degradation:

Biodegradation is a significant pathway for the removal of 2,3,4,6-TeCP from the environment. It can be degraded under both aerobic and anaerobic conditions by various microorganisms.

-

Aerobic Biodegradation: Several bacterial strains have been identified that can degrade 2,3,4,6-TeCP. For example, Sphingomonas sp. K74 and Nocardioides sp. K44 can utilize it as a sole carbon and energy source, leading to its mineralization.[5][6] The degradation often proceeds through hydroxylation and subsequent ring cleavage.

-

Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is a key degradation mechanism. In a pentachlorophenol-acclimated anaerobic consortium, 99.9% of 2,3,4,6-TeCP was removed within one day, with 2,4,6- and 2,4,5-trichlorophenol (B144370) identified as breakdown products.[1]

The following diagram illustrates a simplified aerobic degradation pathway for this compound.

Caption: Simplified aerobic degradation pathway of this compound.

This next diagram illustrates a simplified anaerobic degradation pathway for this compound.

Caption: Simplified anaerobic degradation of this compound.

Bioaccumulation and Ecotoxicity

2,3,4,6-TeCP has the potential to bioaccumulate in aquatic organisms. Bioconcentration factors (BCFs) ranging from 25 to 200 have been reported, suggesting a low to high potential for bioconcentration.[1] The substance is very toxic to aquatic organisms.[1][7]

The following table summarizes key ecotoxicological data.

| Organism | Endpoint | Value | Reference |

| Freshwater crustaceans (4 species) | 7-day NOEC | 240-340 µg/L | |

| Daphnia magna | Acute toxicity (lowest reported) | 90 µg/L | |

| Freshwater rotifers (2 species) | 7-day NOEC | 200-220 µg/L |

Experimental Protocols

A variety of analytical methods are employed to detect and quantify 2,3,4,6-TeCP in environmental matrices. These methods often involve extraction, cleanup, and chromatographic analysis.

Sample Collection and Extraction

-

Water Samples: For the analysis of phenolic compounds in water, representative samples are collected in glass containers with Teflon-lined caps.[1] Extraction is typically performed within 7 days.[1]

-

Soil and Solid Samples: Soxhlet extraction (EPA Method 3540) is a common procedure for extracting nonvolatile and semivolatile organic compounds from solids. The sample is mixed with anhydrous sodium sulfate (B86663) and extracted with an appropriate solvent.[1] Other methods include accelerated solvent extraction (ASE) and microwave- or ultrasonic-assisted extraction.[8]

Analytical Determination

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC/MS) or an electron capture detector (ECD) is frequently used for the determination of chlorophenols.[1][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is another common analytical technique.[3]

The following diagram illustrates a general experimental workflow for the analysis of 2,3,4,6-TeCP in environmental samples.

Caption: General workflow for 2,3,4,6-TeCP analysis in environmental samples.

Conclusion

This compound is a persistent environmental pollutant with significant ecotoxicity. Its fate and transport are controlled by its physicochemical properties, leading to its partitioning into soil and sediment. While it can persist, it is subject to both abiotic and biotic degradation processes that can lead to its eventual mineralization. Understanding these pathways and the factors that influence them is crucial for developing effective remediation strategies for contaminated sites. Continued research into the microbial degradation of 2,3,4,6-TeCP and the optimization of analytical methods will further enhance our ability to manage the environmental risks associated with this compound.

References

- 1. This compound | C6H2Cl4O | CID 6028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]